molecular formula C7H4F3NO2 B13529311 1-(Difluoromethyl)-3-fluoro-2-nitrobenzene

1-(Difluoromethyl)-3-fluoro-2-nitrobenzene

Cat. No.: B13529311
M. Wt: 191.11 g/mol
InChI Key: HJQYOICHMGAQPK-UHFFFAOYSA-N
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Description

1-(Difluoromethyl)-3-fluoro-2-nitrobenzene is an organic compound that features a benzene ring substituted with a difluoromethyl group, a fluoro group, and a nitro group

Preparation Methods

The synthesis of 1-(Difluoromethyl)-3-fluoro-2-nitrobenzene typically involves the introduction of the difluoromethyl group onto a pre-existing aromatic ring. One common method is the difluoromethylation of aromatic compounds using difluorocarbene reagents. The reaction conditions often involve the use of metal catalysts such as copper or nickel to facilitate the formation of the difluoromethyl group . Industrial production methods may involve continuous flow processes to ensure high yields and purity .

Chemical Reactions Analysis

1-(Difluoromethyl)-3-fluoro-2-nitrobenzene undergoes various types of chemical reactions, including:

Common reagents used in these reactions include hydrogen gas, metal catalysts (e.g., palladium, nickel), and oxidizing agents (e.g., potassium permanganate). The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(Difluoromethyl)-3-fluoro-2-nitrobenzene has several scientific research applications:

Mechanism of Action

The mechanism by which 1-(Difluoromethyl)-3-fluoro-2-nitrobenzene exerts its effects involves interactions with specific molecular targets. The difluoromethyl group can form hydrogen bonds with enzymes and receptors, modulating their activity. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects .

Comparison with Similar Compounds

1-(Difluoromethyl)-3-fluoro-2-nitrobenzene can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C7H4F3NO2

Molecular Weight

191.11 g/mol

IUPAC Name

1-(difluoromethyl)-3-fluoro-2-nitrobenzene

InChI

InChI=1S/C7H4F3NO2/c8-5-3-1-2-4(7(9)10)6(5)11(12)13/h1-3,7H

InChI Key

HJQYOICHMGAQPK-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)F)[N+](=O)[O-])C(F)F

Origin of Product

United States

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